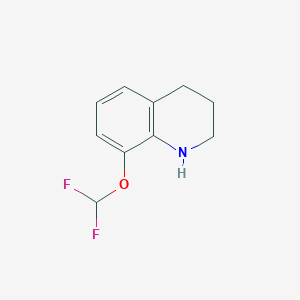

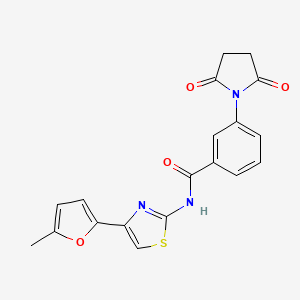

![molecular formula C16H21N3O4 B2489608 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide CAS No. 874192-69-5](/img/structure/B2489608.png)

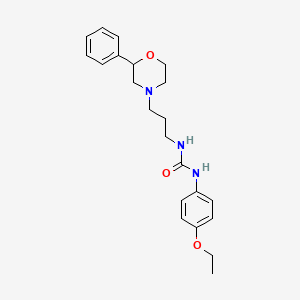

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide often involves multi-step reactions with high yields. For instance, 2,5-diphenyl-1,3,4-oxadiazole derivatives with terminal ethynyl and butadiynyl substituents can be synthesized using Sonogashira reactions, characterized by X-ray crystallography, cyclic voltammetry, and optical absorption/emission spectroscopy (Wang et al., 2006). This example demonstrates the complexity and precision required in synthesizing oxadiazole derivatives.

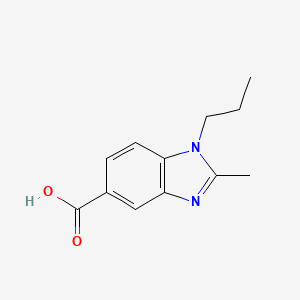

Molecular Structure Analysis

X-ray diffraction studies are instrumental in analyzing the molecular structure of oxadiazole compounds. The crystal structure of related compounds reveals spatial isolation by aromatic moieties, which explains their high stability under ambient conditions (Sharma et al., 2016). Such studies are crucial for understanding the stability and structural properties of these compounds.

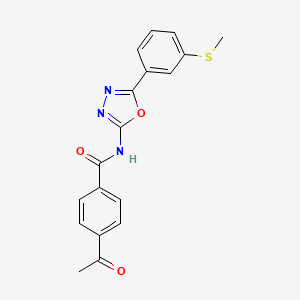

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including ring-fission and C-C bond cleavage, under specific conditions, leading to the formation of diverse products (Jäger et al., 2002). The reaction pathways and products significantly depend on the substituents and reaction conditions.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as their crystalline structure and stability, are closely linked to their molecular arrangements. For example, variations in alkoxy substituents can lead to polymorphism and phase transitions, impacting the compound's physical properties (Beldjoudi et al., 2018).

Chemical Properties Analysis

Oxadiazole compounds exhibit a range of chemical properties, including their reactivity towards different reagents and their potential as intermediates in the synthesis of more complex molecules. The presence of oxadiazole rings contributes to their electron-withdrawing effect, influencing the chemical behavior of these compounds (Kreher et al., 2004).

Scientific Research Applications

Synthesis and Antimicrobial Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Al-Wahaibi et al. (2021) reported the synthesis of N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, which displayed broad-spectrum antibacterial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans, with some compounds showing potent activity against Gram-positive bacteria. This highlights the potential of these compounds in addressing bacterial infections and fungal diseases (Al-Wahaibi et al., 2021).

Anticancer and Anti-Proliferative Effects

The anticancer and anti-proliferative effects of 1,3,4-oxadiazole derivatives have been a subject of interest. In the same study by Al-Wahaibi et al., the anti-proliferative activity of these compounds was evaluated against several cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines. Compounds demonstrated optimum anti-proliferative activity, suggesting their potential use as anticancer agents (Al-Wahaibi et al., 2021).

properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-5-10(6-2)16(20)17-15-14(18-23-19-15)11-7-8-12(21-3)13(9-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRZJRZXJBYGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)

![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)

![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)